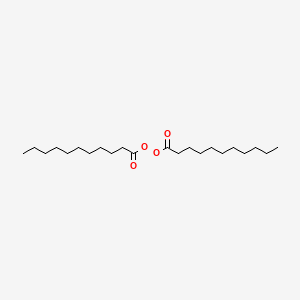
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- is a cyclic organosilicon compound that contains a four-membered ring with a silicon and sulfur atom, along with four carbon atoms. This compound is derived from the parent molecule cyclobutane, with the substitution of two of its carbon atoms by silicon and sulfur atoms . Its molecular formula is C₈H₁₈SSi, and it has a molecular weight of 174.379 g/mol .
Analyse Chemischer Reaktionen
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a thiol or sulfide group.
Substitution: The silicon and sulfur atoms in the ring can participate in substitution reactions, where other functional groups replace the existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organosulfur compounds.
Biology: Its unique structure makes it a subject of interest in studies related to the biological activity of organosilicon compounds.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- exerts its effects depends on the specific application. In chemical reactions, the silicon and sulfur atoms in the ring can act as reactive centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its unique structural features.
Vergleich Mit ähnlichen Verbindungen
1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- can be compared with other similar compounds, such as:
Cyclobutane: The parent molecule, which lacks the silicon and sulfur atoms.
Silacyclobutane: A similar compound with a silicon atom in the ring but no sulfur atom.
Thiacylobutane: A similar compound with a sulfur atom in the ring but no silicon atom.
The uniqueness of 1-Thia-3-silacyclobutane, 3,3-diethyl-2,4-dimethyl- lies in the presence of both silicon and sulfur atoms in the four-membered ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
66737-21-1 |
|---|---|
Molekularformel |
C8H18SSi |
Molekulargewicht |
174.38 g/mol |
IUPAC-Name |
3,3-diethyl-2,4-dimethyl-1,3-thiasiletane |
InChI |
InChI=1S/C8H18SSi/c1-5-10(6-2)7(3)9-8(10)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
NTNZKNARJRBSST-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si]1(C(SC1C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)

![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)

![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
